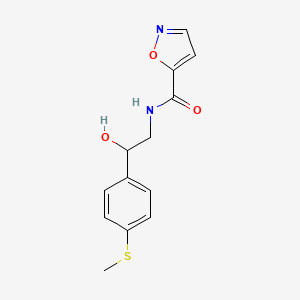![molecular formula C22H22N2O5S2 B2895499 Methyl 3-[{2-[(4-methylbenzyl)amino]-2-oxoethyl}(phenyl)sulfamoyl]thiophene-2-carboxylate CAS No. 895265-12-0](/img/structure/B2895499.png)
Methyl 3-[{2-[(4-methylbenzyl)amino]-2-oxoethyl}(phenyl)sulfamoyl]thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can provide insights into its stability, reactivity, and potential uses. For a similar compound, “methyl 3-Sulfonyl amino-2-thiophenecarboxylate”, the predicted density is 1.517±0.06 g/cm3, the melting point is 123-124 °C, the boiling point is 428.3±55.0 °C, and the flash point is 212.8°C .Scientific Research Applications
Anticancer Activity
Thiophene derivatives have been used in the synthesis of anticancer agents . The presence of the thiophene moiety in the compound structure suggests potential applications in cancer treatment. Research could explore its efficacy against various cancer cell lines and its mechanism of action in inhibiting tumor growth.
Anti-inflammatory and Analgesic Properties
Compounds containing thiophene have shown anti-inflammatory and analgesic activities . This compound could be investigated for its potential to reduce inflammation and pain in clinical settings, possibly offering new avenues for treating chronic inflammatory diseases.
Antimicrobial and Antifungal Effects
The thiophene ring is a common feature in drugs with antimicrobial and antifungal properties . This compound could be studied for its effectiveness against a range of pathogenic microorganisms, contributing to the development of new antibiotics or antifungal medications.
Kinase Inhibition
Thiophene derivatives are known to act as kinase inhibitors . Kinases are enzymes that play a crucial role in signal transduction and cell regulation. The compound could be valuable in the study of kinase-related pathways and diseases, including cancer and inflammatory disorders.
Antioxidant Capacity
Antioxidants are crucial for protecting cells from oxidative stress. Thiophene compounds have demonstrated antioxidant properties . This compound could be researched for its potential to scavenge free radicals and protect against oxidative damage.
Estrogen Receptor Modulation
Some thiophene derivatives have been found to modulate estrogen receptors . This compound could be explored for its potential use in hormone-related conditions, such as breast cancer and osteoporosis, by influencing estrogen receptor activity.
Anti-arrhythmic and Anti-anxiety Effects
Thiophene compounds have been reported to possess anti-arrhythmic and anti-anxiety functions . This suggests possible applications in cardiovascular and mental health, where the compound could be used to stabilize heart rhythm or alleviate anxiety symptoms.
Material Science Applications
Beyond medicinal chemistry, thiophene derivatives also attract interest in material science . The compound could be investigated for its properties in the context of electronic materials, such as conductive polymers, due to the thiophene ring’s ability to conduct electricity.
properties
IUPAC Name |
methyl 3-[[2-[(4-methylphenyl)methylamino]-2-oxoethyl]-phenylsulfamoyl]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5S2/c1-16-8-10-17(11-9-16)14-23-20(25)15-24(18-6-4-3-5-7-18)31(27,28)19-12-13-30-21(19)22(26)29-2/h3-13H,14-15H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBQQBDNTKINURO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN(C2=CC=CC=C2)S(=O)(=O)C3=C(SC=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-[{2-[(4-methylbenzyl)amino]-2-oxoethyl}(phenyl)sulfamoyl]thiophene-2-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


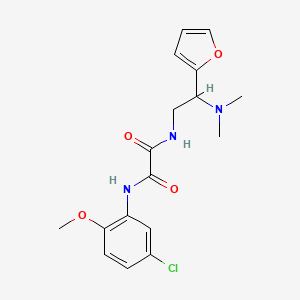
![2,2-Dimethyl-1-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]propan-1-one](/img/structure/B2895419.png)
![2-(8-(cyclohexylthio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2895420.png)
![N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methoxybenzamide](/img/structure/B2895421.png)
![4-{[(3,5-dimethyl-1,2-oxazol-4-yl)formamido]methyl}-N,N-dimethylpiperidine-1-carboxamide](/img/structure/B2895422.png)
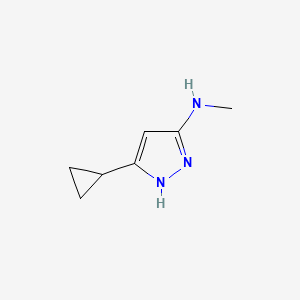
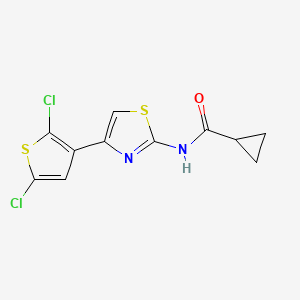
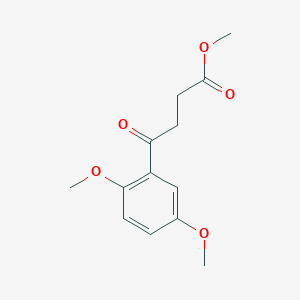
![4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-N-pyridin-2-ylbenzamide](/img/structure/B2895431.png)
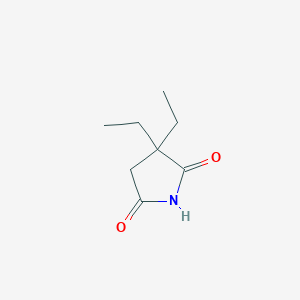
![2-(allylthio)-5-(3-methoxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2895433.png)

